
Deshydroxy Amino Ticagrelor Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deshydroxy Amino Ticagrelor Acetonide is a derivative of ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome. This compound is a modified version of ticagrelor, designed to enhance its pharmacological properties and reduce potential side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxy Amino Ticagrelor Acetonide involves multiple steps, starting with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture . The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. The process involves careful control of reaction conditions, such as temperature and reagent addition patterns, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Deshydroxy Amino Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Aplicaciones Científicas De Investigación
Deshydroxy Amino Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Investigated for its effects on platelet aggregation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for conditions related to platelet aggregation.
Industry: Utilized in the development of new antiplatelet drugs and formulations.
Mecanismo De Acción
Deshydroxy Amino Ticagrelor Acetonide exerts its effects by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. The compound binds reversibly to the receptor, preventing adenosine diphosphate (ADP) from activating it. This inhibition reduces platelet aggregation and thrombus formation, providing therapeutic benefits in conditions like acute coronary syndrome .
Comparación Con Compuestos Similares
Similar Compounds
Ticagrelor: The parent compound, known for its potent antiplatelet effects.
Clopidogrel: Another P2Y12 receptor inhibitor but requires metabolic activation.
Prasugrel: Similar to clopidogrel but with a faster onset of action.
Uniqueness
Deshydroxy Amino Ticagrelor Acetonide stands out due to its enhanced pharmacological properties, such as faster onset and reversible inhibition, compared to its parent compound and other similar agents .
Propiedades
Fórmula molecular |
C26H33F2N7O3S |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1 |
Clave InChI |
NMINGIFURSBTRY-FYEBJQQMSA-N |
SMILES isomérico |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
SMILES canónico |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


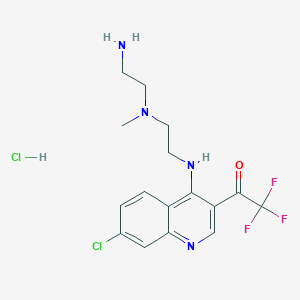
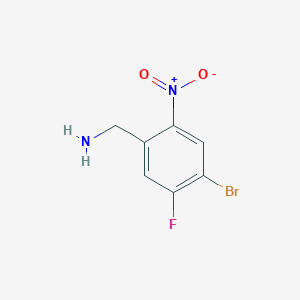

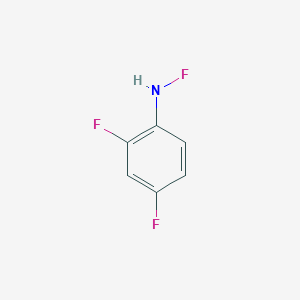
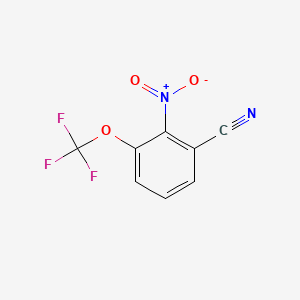
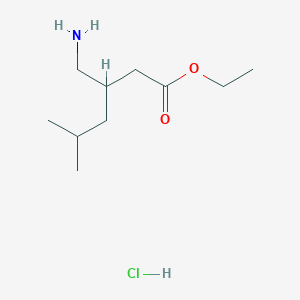


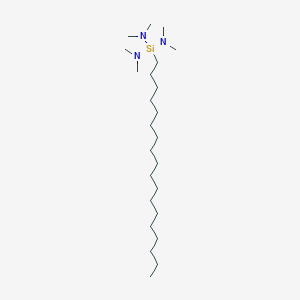


![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)


